molecular formula C18H15ClFN3OS B12116492 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one

2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one

Cat. No.: B12116492
M. Wt: 375.8 g/mol
InChI Key: DLFOCXFZLQDRQL-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthesis of this compound involves several steps:
    • Industrial production methods may vary, but the synthetic routes remain consistent.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed from these reactions would include derivatives with modified substituents.
  • Scientific Research Applications

    • In chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
    • In biology: Assessing its impact on cellular processes, enzyme inhibition, and potential therapeutic applications.
    • In medicine: Exploring its antiviral properties and potential drug development.
    • In industry: Considering its use in agrochemicals or other industrial applications.
  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets.
    • Further research is needed to elucidate the exact pathways and receptors involved.
  • Comparison with Similar Compounds

    • While I don’t have a direct list of similar compounds, we can compare it to other 1,3,4-thiadiazoles.
    • Its uniqueness may lie in the combination of the 4-chlorophenyl and 4-fluorophenyl substituents.

    Remember that this compound’s properties and applications are still an active area of research, and ongoing studies may reveal additional insights.

    Properties

    Molecular Formula

    C18H15ClFN3OS

    Molecular Weight

    375.8 g/mol

    IUPAC Name

    2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone

    InChI

    InChI=1S/C18H15ClFN3OS/c1-2-23-17(13-3-7-14(19)8-4-13)21-22-18(23)25-11-16(24)12-5-9-15(20)10-6-12/h3-10H,2,11H2,1H3

    InChI Key

    DLFOCXFZLQDRQL-UHFFFAOYSA-N

    Canonical SMILES

    CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl

    Origin of Product

    United States

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